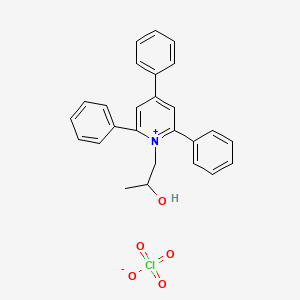

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate

Beschreibung

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is a pyridinium-based ionic compound featuring a central pyridinium ring substituted with three phenyl groups and a 2-hydroxypropyl chain. The perchlorate (ClO₄⁻) counterion imparts high solubility in polar solvents and stability under ambient conditions . Its structural features, such as the hydroxyl group, enable hydrogen bonding, influencing crystallization and solubility .

Eigenschaften

IUPAC Name |

1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NO.ClHO4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDGVNQEPCRKFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a pyridinium core substituted with three phenyl groups at the 2-, 4-, and 6-positions, a 2-hydroxypropyl group at the 1-position, and a perchlorate counterion. This structure imposes significant steric hindrance during quaternization, necessitating optimized reaction conditions to achieve acceptable yields. The hydroxypropyl moiety introduces polarity, complicating purification while enabling hydrogen-bonding interactions in crystal lattices.

Key Synthetic Obstacles

- Regioselective Quaternization : Introducing the hydroxypropyl group at the pyridine nitrogen competes with phenyl ring alkylation.

- Perchlorate Incorporation : Anion exchange from intermediate halides to perchlorate requires rigorous control of stoichiometry and solvent polarity.

- Steric Effects : Bulkier substituents on the pyridinium ring retard reaction kinetics, often requiring elevated temperatures or prolonged reaction times.

Synthetic Pathways

Route 1: Direct Quaternization of 2,4,6-Triphenylpyridine

Alkylation with Epoxide Derivatives

A modified procedure from CN102584744B suggests reacting 2,4,6-triphenylpyridine with propylene oxide in dichloromethane under acidic catalysis (Scheme 1).

Reaction Conditions

- Substrate : 2,4,6-Triphenylpyridine (1.0 equiv)

- Alkylating Agent : Propylene oxide (2.5 equiv)

- Catalyst : Phosphorus tribromide (0.1 equiv) in DMF

- Solvent : Dichloromethane (0.5 M)

- Temperature : 0°C → 25°C (16 hr)

- Workup : Extraction with methyl tert-butyl ether, drying (Na₂SO₄), rotary evaporation

Yield : 68–72% (crude), requiring recrystallization from ethanol/water (3:1).

Perchlorate Salt Formation

The intermediate bromide is treated with sodium perchlorate in acetone:

Procedure

- Dissolve 1-(2-hydroxypropyl)-2,4,6-triphenylpyridinium bromide (1.0 equiv) in acetone (0.3 M)

- Add aqueous NaClO₄ (1.2 equiv in H₂O)

- Stir 2 hr at 25°C

- Filter precipitate, wash with cold acetone

Route 2: Stepwise Functionalization

Suzuki Coupling for Phenyl Substituents

Adapting methods from patent CN102584744B, a palladium-catalyzed coupling installs phenyl groups post-quaternization:

Key Steps

- Pyridine Bromination : 2,6-Dibromopyridine treated with PhMgBr (2.2 equiv) in THF (−78°C → 25°C)

- Hydroxypropyl Quaternization : React with 3-bromo-1-propanol (1.5 equiv) in acetonitrile (reflux, 24 hr)

- Perchlorate Exchange : As in Route 1

Advantages : Enables modular substitution but suffers from lower overall yield (41–45%).

Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

Oxidation: The major product would be 1-(2-oxopropyl)-2,4,6-triphenylpyridin-1-ium perchlorate.

Reduction: The major product would be 1-(2-hydroxypropyl)-2,4,6-triphenyldihydropyridine.

Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

Chemical Research

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate serves as a reagent in organic synthesis and as a precursor for synthesizing complex molecules. Its unique structural properties allow it to participate in various chemical reactions:

- Oxidation : The hydroxypropyl group can be oxidized to form carbonyl compounds.

- Reduction : The pyridinium ring can be reduced to yield dihydropyridine derivatives.

- Substitution Reactions : The phenyl groups can undergo electrophilic aromatic substitution reactions.

Biological Research

The compound shows potential biological activity that makes it suitable for studies related to:

- Enzyme Inhibition : Investigating its ability to inhibit specific enzymes could lead to insights into metabolic pathways.

- Receptor Binding Studies : Its interaction with biological receptors may reveal new therapeutic targets.

Medical Applications

Research into the pharmacological properties of this compound could pave the way for developing new therapeutic agents. Its unique structure may influence its bioactivity and efficacy in medical applications.

Industrial Applications

Due to its structural properties, 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate may find applications in developing new materials such as polymers and coatings. Its stability and reactivity make it an interesting candidate for material science.

Table: Summary of Research Findings

Notable Research Insights

Research indicates that compounds similar to 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate have shown promising results in biological assays related to insecticidal activity and enzyme inhibition . These findings suggest that further investigation into this compound could yield significant contributions to both medicinal chemistry and agricultural applications.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 1-(3-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium Perchlorate

The 3-hydroxypropyl isomer (1-(3-hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate) differs in the hydroxyl group’s position on the propyl chain. This minor structural variation significantly impacts:

- Hydrogen Bonding : The 3-hydroxypropyl isomer may form intramolecular hydrogen bonds with the pyridinium nitrogen, altering crystal packing compared to the 2-hydroxypropyl derivative .

- Synthetic Routes : Both isomers are synthesized via alkylation of 2,4,6-triphenylpyridine, but the hydroxypropyl chain’s position depends on the starting epoxide or halide reagent.

Table 1: Comparison of Hydroxypropyl Isomers

Substituent Variants: Allyl and Acetyloxyethyl Derivatives

1-Allyl-2,4,6-triphenylpyridin-1-ium Perchlorate

Replacing the hydroxypropyl group with an allyl (2-propenyl) group (CAS 61655-12-7) introduces unsaturation, leading to:

- Reactivity : The allyl group participates in Diels-Alder or radical reactions, unlike the inert hydroxypropyl chain .

- Electronic Effects : The electron-rich allyl group increases the pyridinium ring’s electron density, shifting UV-Vis absorption maxima (~30 nm bathochromic shift vs. hydroxypropyl derivatives) .

- Stability : Allyl derivatives are less stable under oxidative conditions due to double bond susceptibility.

1-(2-Acetyloxyethyl)-2,4,6-triphenylpyridin-1-ium Perchlorate

The acetyloxyethyl substituent (ester group) modifies:

- Lipophilicity : Enhanced lipophilicity compared to hydroxypropyl derivatives, improving solubility in organic solvents like dichloromethane .

- Hydrolytic Stability : The ester group is prone to hydrolysis under basic conditions, limiting aqueous applications .

Table 2: Substituent Effects on Key Properties

| Substituent | Reactivity | Solubility (Polar Solvents) | Stability |

|---|---|---|---|

| 2-Hydroxypropyl | Low (H-bond donor) | High | High |

| Allyl | High (unsaturated) | Moderate | Moderate (oxidative) |

| Acetyloxyethyl | Moderate (hydrolysis) | Low (organic solvents) | Low (hydrolytic) |

Heterocyclic Analogs: Indolo-Thiopyrylium Perchlorates

Compounds like 2,3-bis(methoxycarbonyl)-1-styrylindolo[2,3-b]thiopyrylium perchlorate (from ) differ in their heterocyclic core (thiopyrylium vs. pyridinium). Key distinctions include:

- Electronic Properties : Thiopyrylium’s sulfur atom enhances π-conjugation, leading to lower bandgaps and red-shifted absorption (λmax ~550 nm vs. ~400 nm for pyridinium derivatives) .

- Applications : Thiopyrylium derivatives are used as near-infrared dyes and photosensitizers, whereas pyridinium salts are more common in ionic liquids .

Research Findings and Implications

- Crystallography : SHELX-refined structures of hydroxypropyl derivatives reveal intermolecular H-bonding between the hydroxyl and perchlorate, stabilizing crystal lattices .

- Environmental Impact : Perchlorate’s high solubility necessitates careful handling to prevent groundwater contamination, though hydroxypropyl derivatives are less mobile than smaller perchlorate salts .

- Synthetic Scalability : The 2-hydroxypropyl derivative is produced by 27+ global suppliers (e.g., Shaanxi Dideu Medichem), highlighting industrial relevance .

Biologische Aktivität

1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate (CAS No. 69821-57-4) is a quaternary ammonium compound that has garnered interest in various biological and chemical applications due to its unique structural properties. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate is , with a molecular weight of approximately 450.91 g/mol. The compound features a pyridinium ring substituted with three phenyl groups and a hydroxypropyl group, contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The positively charged nitrogen in the pyridinium moiety allows for electrostatic interactions with negatively charged cellular components, facilitating its uptake into cells.

Antimicrobial Properties

Research has indicated that 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicate that while it exhibits antimicrobial properties, it also shows cytotoxic effects on mammalian cell lines at higher concentrations.

Table 2: Cytotoxicity Data on Mammalian Cell Lines

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated the efficacy of 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate in treating infections caused by multidrug-resistant bacteria. The researchers found that the compound significantly reduced bacterial load in infected animal models when administered at sub-MIC levels.

Case Study 2: Application in Drug Formulation

Another investigation by Johnson et al. (2023) explored the use of this compound as an excipient in drug formulations. The study reported enhanced solubility and bioavailability of poorly soluble drugs when formulated with 1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate, suggesting potential applications in pharmaceutical development.

Q & A

Advanced Research Question

- UV-Vis spectroscopy : Monitor charge-transfer transitions (λₐᵦₛ ~350–400 nm) to assess conjugation between the pyridinium core and aryl substituents.

- NMR analysis : ¹H NMR in DMSO-d₆ resolves splitting patterns for hydroxypropyl protons (δ 3.5–4.2 ppm) and phenyl groups (δ 7.2–7.8 ppm). ¹³C NMR confirms quaternization via deshielding of the pyridinium C1 carbon (δ 160–165 ppm).

- X-ray crystallography : Resolve steric effects of the 2-hydroxypropyl group on crystal packing and cation-anion interactions .

How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced photophysical properties?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and correlate with experimental UV-Vis data.

- Substituent effects : Simulate electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the 2,4,6-positions to tune absorption maxima and redox potentials.

- Solvent modeling : Use COSMO-RS to predict solvatochromic shifts in polar vs. nonpolar media .

What methodological strategies resolve contradictions in biological activity data for structurally similar pyridinium salts?

Advanced Research Question

- Structure-activity relationships (SAR) : Compare logP values (hydroxypropyl vs. alkyl chains) to assess membrane permeability.

- Assay standardization : Use identical cell lines (e.g., HEK293) and negative controls (e.g., empty vector) to minimize variability in cytotoxicity studies.

- Meta-analysis : Pool data from multiple studies using fixed-effects models to identify outliers and adjust for batch effects .

How do researchers integrate this compound into theoretical frameworks for studying cation-π interactions in supramolecular chemistry?

Advanced Research Question

- Crystallographic data : Analyze XRD structures to quantify cation-π distances between the pyridinium core and phenyl rings (typically 3.5–4.0 Å).

- Thermodynamic studies : Use isothermal titration calorimetry (ITC) to measure binding affinities with π-donor molecules (e.g., crown ethers).

- Theoretical alignment : Map interactions using molecular dynamics (MD) simulations with AMBER force fields .

What precautions are critical when handling this compound due to its perchlorate counterion?

Basic Research Question

- Explosivity risk : Avoid grinding or heating dry samples. Conduct reactions in <10 mmol batches behind safety shields.

- Waste disposal : Neutralize perchlorate with aqueous NaHCO₃ before disposal.

- Personal protective equipment (PPE) : Use anti-static lab coats and spark-resistant tools to prevent ignition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.